molecular formula C13H20N2O3 B12799194 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione CAS No. 6624-10-8

2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione

Cat. No.: B12799194
CAS No.: 6624-10-8
M. Wt: 252.31 g/mol
InChI Key: YQTZRPDWEOWTRA-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, an epoxy ring, and a hexahydroisoindole core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multiple steps:

    Formation of the Hexahydroisoindole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions to form the hexahydroisoindole ring.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the precursor is replaced by the dimethylamino group.

    Epoxidation: The formation of the epoxy ring is usually achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to avoid over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the epoxy ring, converting it into a diol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of diols from the epoxy ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. These properties make it a candidate for drug discovery and development.

Medicine

Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy ring and dimethylamino group can participate in covalent bonding or electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A simpler compound with a similar dimethylamino group but lacking the hexahydroisoindole core and epoxy ring.

    4-Methylhexahydro-1H-isoindole-1,3-dione: Shares the hexahydroisoindole core but lacks the dimethylamino group and epoxy ring.

    N,N-Dimethylaminoethyl acrylate: Contains the dimethylamino group but differs in the rest of the structure.

Uniqueness

The uniqueness of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione lies in its combination of functional groups and structural features. The presence of both the dimethylamino group and the epoxy ring, along with the hexahydroisoindole core, provides a versatile platform for chemical modifications and applications across various fields.

This detailed overview highlights the potential and versatility of this compound, making it a valuable compound for further research and development

Properties

CAS No.

6624-10-8

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C13H20N2O3/c1-13-5-4-8(18-13)9-10(13)12(17)15(11(9)16)7-6-14(2)3/h8-10H,4-7H2,1-3H3

InChI Key

YQTZRPDWEOWTRA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)C3C2C(=O)N(C3=O)CCN(C)C

Origin of Product

United States

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